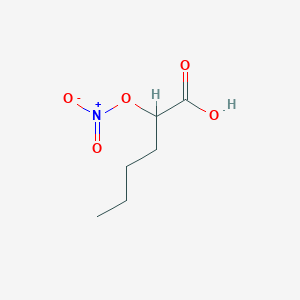
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which is known to cause permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common method involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium, a neurotoxic metabolite.
Reduction: It can be reduced to form this compound hydrochloride.
Substitution: The compound can undergo substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products:
Oxidation: 1-Methyl-4-phenylpyridinium.
Reduction: this compound hydrochloride.
Substitution: Various substituted tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used to study the mechanisms of neurodegeneration and Parkinson’s disease.
Medicine: It serves as a model compound to investigate potential treatments for neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine exerts its effects by crossing the blood-brain barrier and being metabolized into the toxic cation 1-methyl-4-phenylpyridinium by the enzyme monoamine oxidase B in glial cells. This toxic metabolite then destroys dopaminergic neurons in the substantia nigra by interfering with mitochondrial function and causing oxidative stress .
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A closely related compound with similar neurotoxic properties.
1-Methyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with different pharmacological properties.
Uniqueness: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific role in neurodegeneration research and its ability to selectively target dopaminergic neurons, making it a valuable tool in studying Parkinson’s disease .
Propiedades
Número CAS |
75954-40-4 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
1-methyl-2-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-8,12H,9-10H2,1H3 |
Clave InChI |
AHBLVOFJIJLLPC-UHFFFAOYSA-N |
SMILES canónico |
CN1CC=CCC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







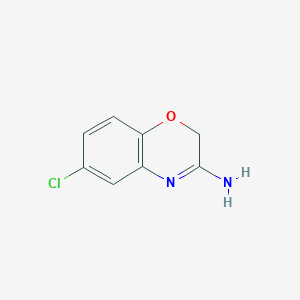
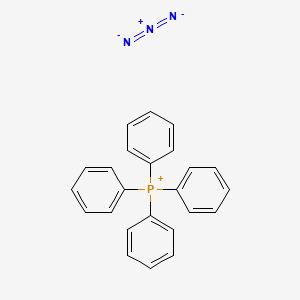
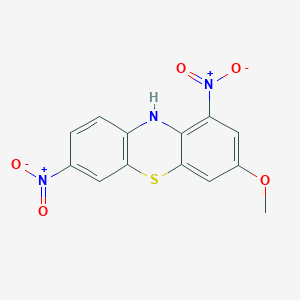
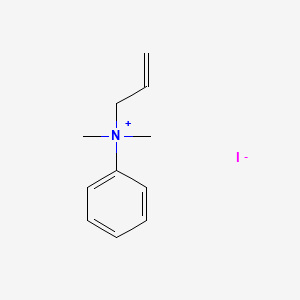
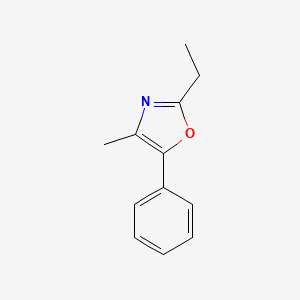
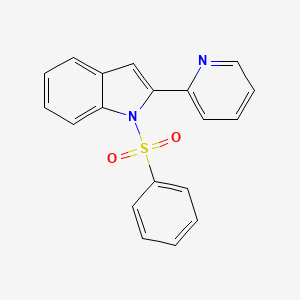
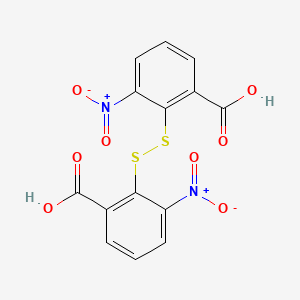
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
